![molecular formula C5H2ClF2NO2S B1460388 2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 2060029-60-7](/img/structure/B1460388.png)
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Biological Activity
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid and its derivatives have been studied extensively for their potential biological activities. A notable application is in the synthesis of compounds with significant analgesic and anti-inflammatory properties. For instance, derivatives of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their analgesic and anti-inflammatory effectiveness, demonstrating potency comparable to or greater than indomethacin in both acute and chronic animal models (Muchowski et al., 1985).
Antidiabetic Potential
Thiazole derivatives, including those related to 2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid, have shown promising antidiabetic properties. A study on a new thiazole derivative revealed its capability to significantly lower blood glucose levels, enhance insulin sensitivity, and exhibit antioxidant and anti-inflammatory effects in a streptozotocin-induced diabetic rat model. This suggests the potential for future diabetes treatments utilizing these compounds (Paudel et al., 2017).
Hepatoprotective Effects
The hepatoprotective effects of 2-substituted thiazolidine-4(R)-carboxylic acids, which are related to the chemical structure of interest, have been studied. These compounds have demonstrated a protective effect against hepatotoxic deaths in mice induced by high doses of acetaminophen, indicating their potential as prodrugs of L-cysteine that release this amino acid in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa et al., 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-5-9-1(3(7)8)2(12-5)4(10)11/h3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCLNNAUYJQRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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